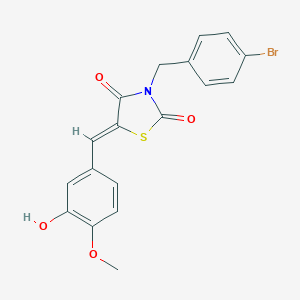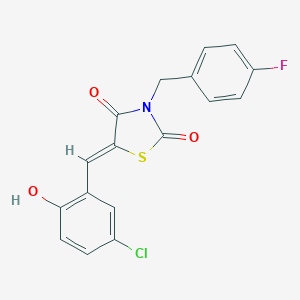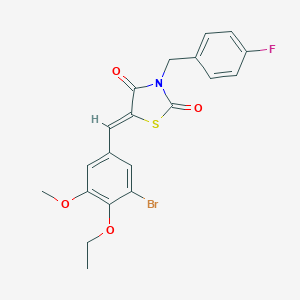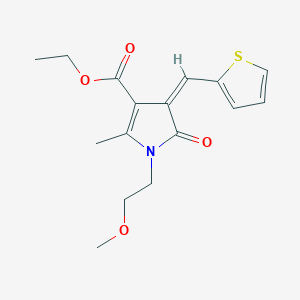![molecular formula C25H26N2O2S B302429 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302429.png)
5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as ABT, is a thiazolidinone derivative that has gained significant interest in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. ABT possesses unique chemical and physical properties that make it suitable for different research purposes.
Aplicaciones Científicas De Investigación
5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. In medicine, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to possess anticancer, antidiabetic, and anti-inflammatory properties. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can also regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes. Additionally, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can reduce inflammation by inhibiting the production of inflammatory cytokines.
In agriculture, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to possess antifungal and insecticidal properties. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can inhibit the growth of various fungal species, including Fusarium oxysporum and Botrytis cinerea. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can also act as an insecticide by disrupting the nervous system of insects.
In material science, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been used as a building block for the synthesis of various functional materials. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can form coordination complexes with various metal ions, making it suitable for the synthesis of metal-organic frameworks (MOFs). 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one-based MOFs have been shown to possess unique gas storage and separation properties.
Mecanismo De Acción
The mechanism of action of 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one varies depending on its application. In medicine, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one exerts its anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can also regulate glucose metabolism by activating AMP-activated protein kinase (AMPK) and inhibiting gluconeogenesis. Additionally, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can reduce inflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.
In agriculture, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one exerts its antifungal and insecticidal effects by disrupting the cell membrane and inhibiting the synthesis of chitin, a key component of the fungal cell wall and insect exoskeleton.
Biochemical and Physiological Effects
5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can also scavenge free radicals and inhibit lipid peroxidation. In vivo studies have shown that 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can reduce blood glucose levels, improve insulin sensitivity, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one possesses several advantages for lab experiments. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is relatively easy to synthesize and purify, making it readily available for research purposes. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one also possesses unique chemical and physical properties that make it suitable for various applications. However, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one also has some limitations. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is relatively unstable and can degrade over time, making it difficult to store for extended periods. Additionally, the synthesis of 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one requires several steps and can be time-consuming, making it unsuitable for high-throughput experiments.
Direcciones Futuras
There are several future directions for 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one research. In medicine, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can be further studied for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. Additionally, the mechanism of action of 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can be further elucidated to better understand its biochemical and physiological effects. In agriculture, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can be further studied for its potential as a natural fungicide and insecticide. Additionally, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one-based MOFs can be further studied for their potential applications in gas storage and separation.
Métodos De Síntesis
The synthesis of 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2-allyloxybenzaldehyde and cyclohexanone with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The yield of 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is typically around 70-80%, and the purity can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry.
Propiedades
Nombre del producto |
5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C25H26N2O2S |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
(5E)-3-cyclohexyl-2-phenylimino-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N2O2S/c1-2-17-29-22-16-10-9-11-19(22)18-23-24(28)27(21-14-7-4-8-15-21)25(30-23)26-20-12-5-3-6-13-20/h2-3,5-6,9-13,16,18,21H,1,4,7-8,14-15,17H2/b23-18+,26-25? |
Clave InChI |
IRNWQTKJWBYJPT-MFIIUBNGSA-N |
SMILES isomérico |
C=CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4 |
SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4 |
SMILES canónico |
C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B302351.png)



![5-[4-(Allyloxy)-3,5-dibromobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302359.png)

![5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302361.png)

![N-(4-bromo-3-chlorophenyl)-2-{2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302364.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302365.png)
![N-(3,4-dimethylphenyl)-2-{4-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302367.png)
![4-{[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302368.png)
![4-{[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302369.png)